molecular formula C16H10O4 B11852809 4-(1-Oxo-1H-2-benzopyran-4-yl)benzoic acid CAS No. 62723-58-4

4-(1-Oxo-1H-2-benzopyran-4-yl)benzoic acid

Numéro de catalogue: B11852809
Numéro CAS: 62723-58-4
Poids moléculaire: 266.25 g/mol
Clé InChI: ZDWVEWWKVAGGON-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-(1-Oxo-1H-isochromen-4-yl)benzoic acid is an organic compound that belongs to the class of isocoumarins. Isocoumarins are notable for their significant role in pharmaceutical research due to their diverse pharmacological activities. This compound is characterized by the presence of an isochromenone moiety attached to a benzoic acid group, making it a valuable molecule in various scientific fields.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Oxo-1H-isochromen-4-yl)benzoic acid typically involves the reaction of 3-amino-1-oxo-1H-2-benzopyran-4-yl)amino]benzoic acid with specific reagents under optimized conditions. One reported method involves the use of a novel methodology that affords the compound in a 62% yield . The reaction conditions are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for 4-(1-Oxo-1H-isochromen-4-yl)benzoic acid are not extensively documented, the synthesis generally follows similar principles as laboratory-scale methods. Industrial production would likely involve scaling up the reaction conditions and optimizing the process for higher yields and purity.

Analyse Des Réactions Chimiques

Types of Reactions

4-(1-Oxo-1H-isochromen-4-yl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can produce various substituted compounds.

Applications De Recherche Scientifique

4-(1-Oxo-1H-isochromen-4-yl)benzoic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a precursor for synthesizing other complex molecules.

    Biology: Studied for its potential biological activities, such as antibacterial and antifungal properties.

    Medicine: Investigated for its pharmacological effects and potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of 4-(1-Oxo-1H-isochromen-4-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to certain enzymes or receptors, leading to various biological responses. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparaison Avec Des Composés Similaires

Similar Compounds

Uniqueness

4-(1-Oxo-1H-isochromen-4-yl)benzoic acid is unique due to its specific structural features and the presence of both isochromenone and benzoic acid moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Propriétés

Numéro CAS

62723-58-4

Formule moléculaire

C16H10O4

Poids moléculaire

266.25 g/mol

Nom IUPAC

4-(1-oxoisochromen-4-yl)benzoic acid

InChI

InChI=1S/C16H10O4/c17-15(18)11-7-5-10(6-8-11)14-9-20-16(19)13-4-2-1-3-12(13)14/h1-9H,(H,17,18)

Clé InChI

ZDWVEWWKVAGGON-UHFFFAOYSA-N

SMILES canonique

C1=CC=C2C(=C1)C(=COC2=O)C3=CC=C(C=C3)C(=O)O

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.